molecular formula C8H13NO3 B033662 tert-Butyl acryloylcarbamate CAS No. 103223-89-8

tert-Butyl acryloylcarbamate

Cat. No.: B033662
CAS No.: 103223-89-8
M. Wt: 171.19 g/mol
InChI Key: ZLJZBJSVDATEGJ-UHFFFAOYSA-N
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Description

t-Butyl N-acryloylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and an acryloyl group attached to the carbamate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: t-Butyl N-acryloylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

    Substitution: The acryloyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

t-Butyl N-acryloylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to t-butyl N-acryloylcarbamate.

    tert-Butyl N-allylcarbamate: Another carbamate with an allyl group instead of an acryloyl group.

    tert-Butyl N-methacryloylcarbamate: Similar structure but with a methacryloyl group.

Uniqueness: t-Butyl N-acryloylcarbamate is unique due to the presence of the acryloyl group, which imparts specific reactivity and allows for polymerization reactions. This makes it particularly useful in the synthesis of polymers and advanced materials, distinguishing it from other carbamates.

Properties

CAS No.

103223-89-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

tert-butyl N-prop-2-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11)

InChI Key

ZLJZBJSVDATEGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C=C

Synonyms

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acryloyl isocyanate (9.7 g; 100 mmol) in dichloroethane (20 g), a solution of t-butanol (7.4 g; 100 mmol) in dichloroethane (20 g) was dropwise added under ice-cooling in 5 minutes. The solvent was removed by evaporation under reduced pressure to-give t-butyl N-acryloylcarbamate as crude crystals, which were recrystallized from chloroform to give colorless needles. M.P., 131°-132° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

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